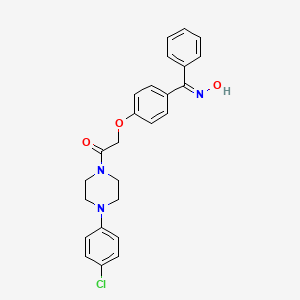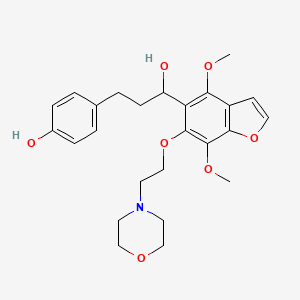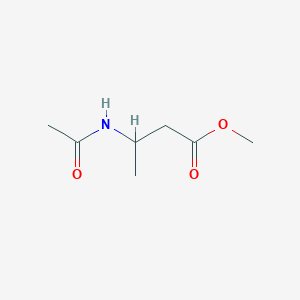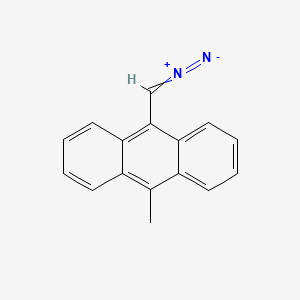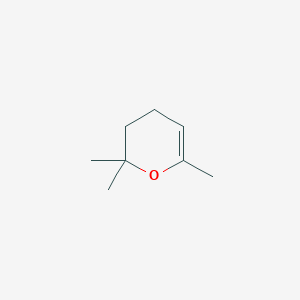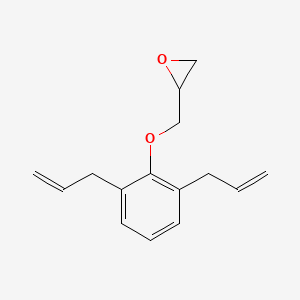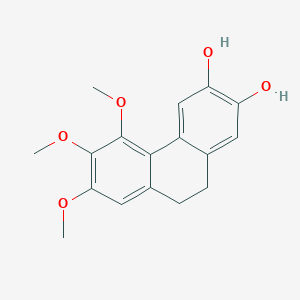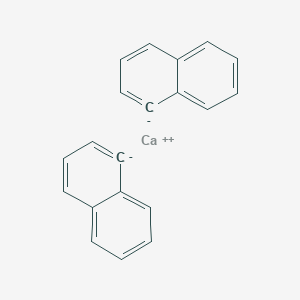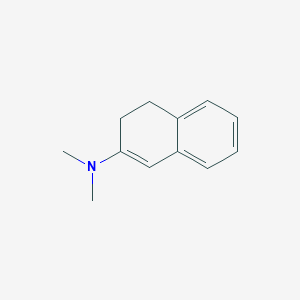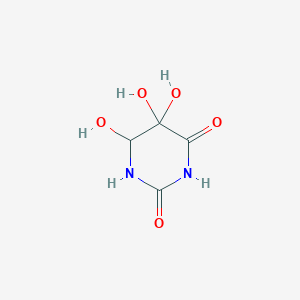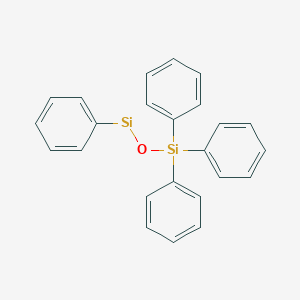
Tetraphenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenyldisiloxane is an organosilicon compound with the chemical formula ( \text{(C}_6\text{H}_5\text{)}_2\text{SiOSi(C}_6\text{H}_5\text{)}_2 ). It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenyldisiloxane can be synthesized through the hydrolysis of methyldiphenylethoxysilane in the presence of a base such as lithium hydroxide. The reaction involves heating the mixture to around 100°C for several hours, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the controlled hydrolysis of organosilicon precursors under specific conditions to ensure high yield and purity. The process may include additional steps such as purification and distillation to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: Tetraphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: this compound can participate in substitution reactions where phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Various halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetraphenyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which tetraphenyldisiloxane exerts its effects involves interactions with various molecular targets. Its silicon-oxygen bonds provide unique reactivity, allowing it to participate in a range of chemical processes. The pathways involved include the formation of hydrogen bonds and coordination with metal ions, which can influence its behavior in different environments .
Comparison with Similar Compounds
Hexaphenyldisiloxane: Similar in structure but with six phenyl groups.
Tetraphenyldisiloxane-1,3-diol: Contains hydroxyl groups, making it more reactive in certain conditions.
Diphenyldisiloxane: Contains fewer phenyl groups, resulting in different chemical properties.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and silicon-oxygen bonds, which confer distinct stability and reactivity. Its ability to undergo various chemical transformations while maintaining stability makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C24H20OSi2 |
|---|---|
Molecular Weight |
380.6 g/mol |
InChI |
InChI=1S/C24H20OSi2/c1-5-13-21(14-6-1)26-25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
RDHGXIIFWQANAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


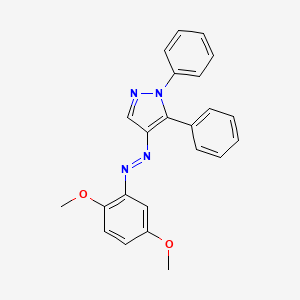
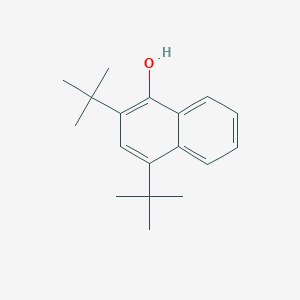
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
